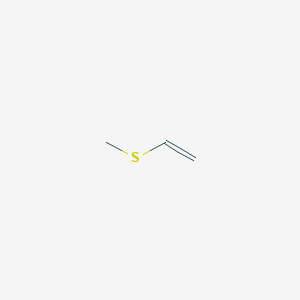

甲基乙烯基硫醚

描述

Synthesis Analysis

Several methods have been developed for the synthesis of vinyl sulfides, including MVS. A novel approach involves the ammonium iodide-induced sulfonylation of alkenes with DMSO and water, leading to the synthesis of vinyl methyl sulfones under metal-free conditions with high stereoselectivity . Another method includes the use of boron trifluoride to promote a Horner-Wittig type reaction, which is particularly useful when the elimination step in the synthesis is slow . Additionally, tert-alkyl sulfides can be converted into vinyl sulfides using BF3.OEt2 in satisfactory yields . A general synthesis of α-cyano substituted vinyl sulfides has also been described, which is applicable to enolizable carbonyl compounds .

Molecular Structure Analysis

The molecular structure of MVS has been studied using gas electron diffraction, revealing bond lengths and angles that suggest the presence of non-planar conformations in addition to the planar syn conformation . A theoretical study using nonempirical HF SCF calculations has also investigated the rotational isomerism of MVS, identifying the energy difference between the cis and gauche rotational isomers and determining the most conformationally sensitive molecular orbitals .

Chemical Reactions Analysis

MVS has been used in various chemical reactions, demonstrating its versatility. For instance, it has been shown to react with benzophenone in a photochemical addition, leading to the formation of 3-methylthio-oxetanes with high selectivity for a particular configuration . The reactivity of MVS with methyl-α-d-glucoside has been studied, showing that specific reaction products can be formed and structurally determined .

Physical and Chemical Properties Analysis

The physical and chemical properties of MVS are influenced by its molecular structure. The electron diffraction study provides insights into the bond lengths and angles that are crucial for understanding its reactivity and physical properties . The theoretical study on rotational isomerism and vibrational spectra contributes to the knowledge of its conformational behavior and how it might interact with other molecules . Additionally, MVS has been identified as a Michael-type genotoxin, similar to acrylamide, suggesting that it should be considered when evaluating the genotoxicity of chemicals .

Relevant Case Studies

Case studies where MVS has been utilized include the synthesis of vinyl methyl sulfones, which are valuable intermediates in organic synthesis . The photochemical addition of benzophenone to MVS resulting in oxetane synthesis is another example of its application in chemical reactions . These studies highlight the practical uses of MVS in various chemical processes and its potential as a versatile reagent in organic chemistry.

科学研究应用

1. 传感器开发

MVS 用于传感器技术。例如,一种用于亚甲蓝阳离子的 PVC 膜传感器,其特征在于能够测定硫化物离子,在其结构中使用了 MVS (Hassan、Marzouk 和 Sayour,2002)。

2. 化学合成

MVS 在化学合成中起着至关重要的作用。它用于合成各种含硫化合物,例如(二苯基膦酰基)甲基乙烯基硫醚和二乙烯基硫醚 (Silveira、Rinaldi、Bassaco、Guadagnin 和 Kaufman,2011)。

3. 取代基效应分析

通过氧和硫原子研究取代基效应,特别是在环取代苯乙烯基醚和硫醚的 13C 化学位移的背景下,也涉及 MVS (KajimotoOkitsugu、KobayashiMasaru 和 FuenoTakayuki,2006)。

4. 催化研究

在催化中,MVS 很重要。例如,它在与芳基溴化物的 Heck 反应中的应用,突出了硫原子的氧化态对反应速率和产率的影响 (Battace、Zair、Doucet 和 Santelli,2006)。

5. 建筑材料的开发

MVS 也被用于建筑材料的开发,特别是在由硫化尾矿和非硫化尾矿组成的胶结充填料的水排斥性方面 (Koohestani、Khodadadi Darban 和 Mokhtari,2018)。

6. 聚合过程

它用于受控合成聚合物,例如通过偶氮基 S-乙烯基硫醚的 RAFT 聚合反应合成噻唑基聚合物和嵌段共聚物 (Nakabayashi、Matsumura、Abiko 和 Mori,2016)。

7. 分子结构研究

MVS 有助于分子结构和构象平衡的研究,正如其微波光谱和分子结构研究中所证实的 (Marstokk、Møllendal、Samdal 和 Steinborn,2001)。

8. 生物医学研究

在生物医学研究中,MVS 用于合成胆固醇乙烯基醚的低聚物,表现出显着的旋光活性 (Markova、Tatarinova、Apartsin、Kireeva 和 Trofimov,2019)。

安全和危害

Methyl vinyl sulfide is harmful if swallowed and fatal in contact with skin. It causes serious eye damage. Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling. It is advised not to eat, drink, or smoke when using this product. Avoid getting it in eyes, on skin, or on clothing. Wear protective gloves, protective clothing, eye protection, and face protection .

未来方向

The future directions in the research of Methyl vinyl sulfide involve the development of more practical and efficient synthetic approaches to construct these compounds. This is due to their significance in various fields such as total synthesis, functional materials science, and medicinal chemistry .

属性

IUPAC Name |

methylsulfanylethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6S/c1-3-4-2/h3H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMBKPYJJYUKNFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20171266 | |

| Record name | Ethene, (methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl vinyl sulfide | |

CAS RN |

1822-74-8 | |

| Record name | Ethene, (methylthio)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1822-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethene, (methylthio)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001822748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, (methylthio)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20171266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-](/img/structure/B155963.png)

![1-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B155971.png)